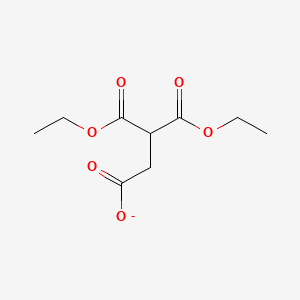
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is an organic compound with the molecular formula C₉H₁₂O₆ It is a derivative of butanoic acid and contains both ethoxy and ethoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. Additionally, its functional groups allow it to engage in various chemical interactions, influencing its reactivity and behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A closely related compound with similar functional groups.
Ethyl butanoate: Another ester derivative of butanoic acid.
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is unique due to its specific combination of ethoxy and ethoxycarbonyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where these functional groups are advantageous.
Properties
CAS No. |
61063-75-0 |
|---|---|
Molecular Formula |
C9H13O6- |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-ethoxy-3-ethoxycarbonyl-4-oxobutanoate |
InChI |
InChI=1S/C9H14O6/c1-3-14-8(12)6(5-7(10)11)9(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
QCFDCRIQWQFSOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















